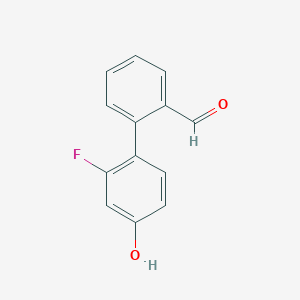

3-Fluoro-4-(2-formylphenyl)phenol

Description

3-Fluoro-4-(2-formylphenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the third position and a 2-formylphenyl substituent at the fourth position of the benzene ring. The formyl group (-CHO) introduces an electron-withdrawing effect, enhancing the phenol’s acidity and influencing its reactivity in substitution and oxidation reactions. This compound’s unique structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the formylphenyl moiety to the fluorophenol core .

Properties

IUPAC Name |

2-(2-fluoro-4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-13-7-10(16)5-6-12(13)11-4-2-1-3-9(11)8-15/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSJIWZCPMNQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684111 | |

| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-20-4 | |

| Record name | [1,1′-Biphenyl]-2-carboxaldehyde, 2′-fluoro-4′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(2-formylphenyl)phenol typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-formylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The formyl group can undergo further chemical modifications, allowing the compound to act as a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Fluoro-4-(2-formylphenyl)phenol, a comparative analysis with structurally analogous compounds is provided below.

Structural and Functional Group Comparisons

| Compound Name | Substituents | Key Effects on Properties |

|---|---|---|

| 3-Fluoro-4-(2-formylphenyl)phenol | -F (C3), -C6H4CHO (C4) | High acidity (due to -CHO), enhanced reactivity in nucleophilic substitution and oxidation. Potential for Schiff base formation. |

| 3-Fluoro-4-(propan-2-yl)phenol | -F (C3), -C3H7 (C4) | Increased hydrophobicity; reduced reactivity compared to formyl derivatives. Suitable for lipophilic applications . |

| 4-Fluoro-2-(hydroxymethyl)phenol | -F (C4), -CH2OH (C2) | Polar hydroxyl group improves solubility; reactivity focused on alcohol-derived transformations . |

| 3-Fluoro-4-(methylsulfonyl)phenol | -F (C3), -SO2CH3 (C4) | Strong electron-withdrawing sulfonyl group enhances acidity and stabilizes intermediates in substitution reactions . |

| 3-Fluoro-4-(trifluoromethyl)phenol | -F (C3), -CF3 (C4) | Extreme electron withdrawal increases resistance to metabolic degradation; used in medicinal chemistry . |

Solubility and Stability

| Compound Name | Solubility in Water | Stability Under Oxidative Conditions |

|---|---|---|

| 3-Fluoro-4-(2-formylphenyl)phenol | Low (hydrophobic formylphenyl group) | Moderate; formyl group prone to oxidation. |

| 4-Fluoro-2-(hydroxymethyl)phenol | High (polar -CH2OH group) | High; alcohol group resists oxidation. |

| 3-Fluoro-4-(methylsulfonyl)phenol | Moderate (polar sulfonyl group) | High; sulfonyl group is oxidation-resistant. |

Research Findings and Implications

- Synthetic Utility: The formyl group in 3-Fluoro-4-(2-formylphenyl)phenol facilitates its use in Schiff base formation, enabling the synthesis of imine-linked polymers or metal-organic frameworks (MOFs). This is distinct from methoxy- or alkyl-substituted fluorophenols, which lack such reactivity .

- Pharmaceutical Potential: Compared to 3-Fluoro-4-(4H-1,2,4-triazol-4-yl)phenol (a triazole-containing analog), the formylphenyl derivative may exhibit different pharmacokinetic profiles due to its aldehyde functionality, which could influence bioavailability and metabolic pathways .

- Limitations : The compound’s low aqueous solubility and sensitivity to oxidation may restrict its use in biological systems unless formulated with stabilizing excipients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.